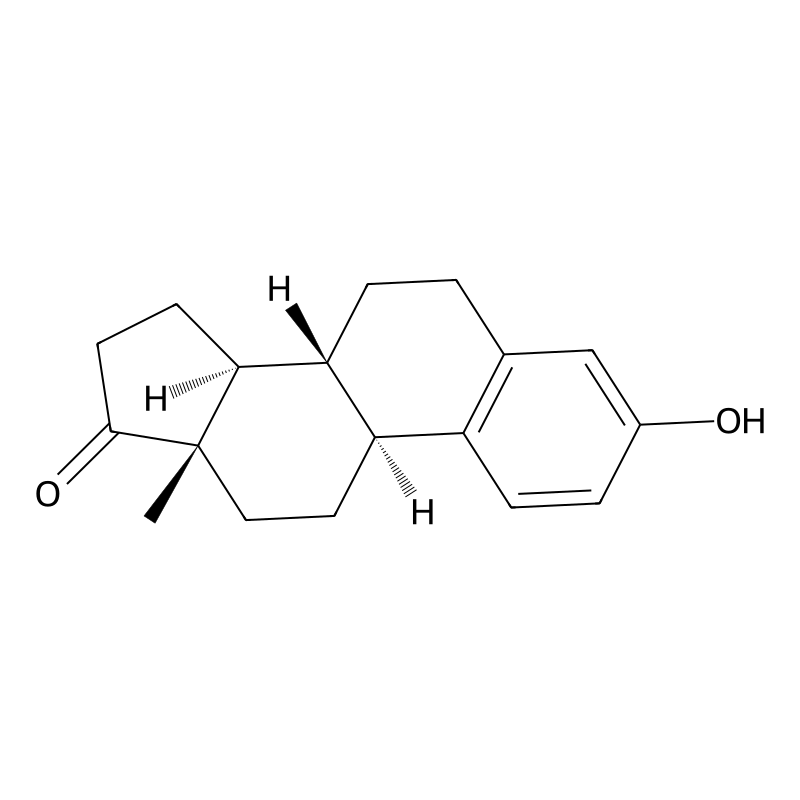

Estrone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

One gram of estrone dissolves in 250 mL of 96% alcohol at 15 °C, in 50 mL of boiling alcohol; in 50 mL of acetone at 15 °C, in 110 mL chloroform at 15 °C, in 145 mL boiling benzene. Soluble in dioxane, pyridine, fixed alkali hydroxide solutions; slightly soluble in ether, vegetable oils.

In double-distilled water, 12.42 mg/L

Solubility in water (25 °C): 0.003 g/100 mL

0.03 mg/mL

Synonyms

Canonical SMILES

Isomeric SMILES

Estrone (E1) is one of the three major endogenous estrogens, alongside 17β-estradiol (E2) and estriol (E3). While all three interact with estrogen receptors, Estrone is distinguished by its significantly lower receptor binding affinity and biological potency compared to Estradiol.[1][2][3] A key procurement-relevant attribute of Estrone is its role as a direct metabolic precursor, or pro-hormone, to the more potent Estradiol through the action of 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes.[1][4][5] This positions Estrone as a critical tool for studies requiring a less potent estrogenic baseline or for investigating metabolic activation pathways, differentiating it from direct use of the more active Estradiol.

References

- [1] Tapper, M. A., et al. 'Conversion of Estrone to 17β-Estradiol: A Potential Confounding Factor in Assessing Risks of Environmental Estrogens to Fish.' Environmental Toxicology and Chemistry, vol. 39, no. 10, 2020, pp. 2028-2040.

- [2] Wikipedia contributors. 'Estrone.' Wikipedia, The Free Encyclopedia. Wikipedia, The Free Encyclopedia, 20 Apr. 2024. Web. 24 Apr. 2024.

- [3] Negri, M., et al. 'Structural Basis for Species Specific Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Computational Study and Biological Validation.' PLOS ONE, vol. 6, no. 8, 2011, p. e22990.

- [4] 'Estrone | hormone.' Encyclopædia Britannica.

- [5] 'Types of Estrogen: Estradiol vs Estriol vs Estrogen.' Inflexxion Health.

Substituting Estrone with Estradiol or Estriol in experimental or manufacturing protocols is unreliable due to fundamental differences in their biochemical properties. Estradiol is approximately 10-fold more potent than Estrone, while Estriol is weaker.[1][6] This potency gap means that simple dose adjustments are insufficient, as the compounds exhibit distinct receptor binding affinities, metabolic stabilities, and conversion dynamics.[1][7] For applications where controlled, low-level estrogenic activity is required, or where the in-situ conversion to Estradiol is the specific mechanism under study, using the more potent Estradiol directly would bypass this critical metabolic step and lead to non-comparable, often over-stimulated, results.[4][8] Therefore, the choice of Estrone is a deliberate selection for its specific potency and its role as a metabolic precursor, not simply as a less active version of Estradiol.

References

- [1] Tapper, M. A., et al. 'Conversion of Estrone to 17β-Estradiol: A Potential Confounding Factor in Assessing Risks of Environmental Estrogens to Fish.' Environmental Toxicology and Chemistry, vol. 39, no. 10, 2020, pp. 2028-2040.

- [2] Wikipedia contributors. 'Estrone.' Wikipedia, The Free Encyclopedia. Wikipedia, The Free Encyclopedia, 20 Apr. 2024. Web. 24 Apr. 2024.

- [3] 'Estriol vs Estradiol: Which Estrogen Is Right for Your Menopause.' CleopatraRX.

- [4] Dr. Oracle. 'What is the difference between estrone and estradiol (estrogen)?' Dr. Oracle.

Differentiated Receptor Binding Affinity for Controlled Estrogenic Studies

Estrone demonstrates significantly lower binding affinity for human estrogen receptors (ER) compared to Estradiol. One study quantified the relative binding affinities of Estrone for ERα and ERβ as 4.0% and 3.5%, respectively, of those of Estradiol.[4] This pronounced difference in affinity allows for the investigation of biological systems at a lower, more controlled level of estrogenic stimulation, which is difficult to achieve with the highly potent Estradiol.

| Evidence Dimension | Relative Binding Affinity (RBA) vs. Estradiol |

| Target Compound Data | RBA for ERα: 4.0%; RBA for ERβ: 3.5% |

| Comparator Or Baseline | Estradiol (RBA set to 100%) |

| Quantified Difference | Estrone is >25-fold less affine for ERα and >28-fold less affine for ERβ |

| Conditions | Human estrogen receptors α and β in a competitive binding assay. |

For dose-response studies or models sensitive to overstimulation, procuring Estrone provides a wider and more manageable effective concentration range than the highly potent Estradiol.

Precursor Suitability: Efficient In-Vivo and In-Vitro Conversion to Estradiol

Estrone is the direct substrate for 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes, which catalyze its reduction to the more biologically active Estradiol.[4][9] This metabolic conversion is a critical control point in estrogen activity.[1] For instance, in MCF-7 breast cancer cells, which express 17β-HSD, incubation with Estrone leads to the intracellular formation and nuclear binding of Estradiol-receptor complexes, demonstrating that Estrone's biological effect is mediated through its conversion.[7] This makes Estrone essential for studying the regulation and impact of 17β-HSD activity, a context where starting with Estradiol would be inappropriate.

| Evidence Dimension | Metabolic Conversion Pathway |

| Target Compound Data | Serves as the direct precursor to Estradiol via 17β-HSD enzymes. |

| Comparator Or Baseline | Estradiol (The product of the conversion, cannot be used to study the conversion itself). |

| Quantified Difference | Qualitative but absolute: Estrone is the substrate, Estradiol is the product. |

| Conditions | In vitro cell models (e.g., MCF-7 cells) and in vivo systems expressing 17β-HSD. |

Procurement of Estrone is necessary for any research focused on the enzymatic activation of estrogens or the development of 17β-HSD inhibitors, as Estradiol cannot be substituted for this purpose.

Differential Aqueous Solubility for Formulation and Handling

While both Estrone and Estradiol have low aqueous solubility, precise measurements show a clear difference that can be relevant for stock solution preparation and formulation. In one comparative study at 25°C, the aqueous solubility of Estrone was determined to be 1.30 ± 0.08 mg/L, whereas 17β-Estradiol was slightly more soluble at 1.51 ± 0.04 mg/L.[4] Another study reported values of 0.8 µg/mL (or 0.8 mg/L) for Estrone and 3.9 µg/mL (or 3.9 mg/L) for 17α-estradiol, confirming Estrone's lower solubility.[9] In organic solvents, Estrone is soluble at 4 mg/mL in alcohol, while Estradiol is soluble at ~35.7 mg/mL (1 g in 28 mL), indicating Estradiol has significantly higher solubility in alcohol, a common laboratory solvent.[1]

| Evidence Dimension | Aqueous Solubility at 25°C |

| Target Compound Data | 1.30 mg/L[4] (or 0.8 mg/L[9]) |

| Comparator Or Baseline | 17β-Estradiol: 1.51 mg/L[4] |

| Quantified Difference | Estrone is ~14% less soluble in water than 17β-Estradiol based on one study.[4] |

| Conditions | Pure water at or near 25°C. |

This difference in solubility, particularly in alcohol, impacts the preparation of concentrated stock solutions, potentially requiring different solvent systems or handling procedures and influencing formulation decisions.

Precursor for Studying Estrogen Metabolism and 17β-HSD Enzyme Activity

Estrone is the required substrate for investigating the activity of 17β-HSD enzymes, which convert it to the highly potent Estradiol.[4] This makes it the correct choice for screening potential inhibitors of this enzyme family, a key target in estrogen-dependent disease research. Using Estradiol would bypass the metabolic step of interest.

Reference Standard for Low-Potency Estrogenic Effects

Due to its significantly lower receptor binding affinity compared to Estradiol, Estrone serves as an ideal reference compound or negative control in assays designed to detect potent estrogenic compounds.[9] Its use helps establish a baseline for weak estrogenic activity in environmental sample analysis, toxicology, and endocrinology research.

Investigating Pro-hormone Activation in Cellular Models

In cell-based assays using lines that endogenously express 17β-HSD (like MCF-7), procuring Estrone allows researchers to study the entire pathway of estrogen activation, from pro-hormone uptake and conversion to receptor binding and downstream signaling.[1] This provides a more physiologically relevant model than simply adding the active hormone, Estradiol.

Synthetic Precursor for Specific Steroid Derivatives

The C17-keto group of Estrone provides a distinct chemical handle for synthetic modifications that are different from the C17-hydroxyl group of Estradiol. For chemists synthesizing specific estrogen analogs, metabolites, or labeled tracers, the unique structure of Estrone makes it a non-negotiable starting material over other estrogens.

References

- [1] Day, J. M., et al. 'The contribution of 17beta-hydroxysteroid dehydrogenase type 1 to the estradiol-estrone ratio in estrogen-sensitive breast cancer cells.' PLOS ONE, vol. 7, no. 1, 2012, p. e29835.

- [2] Wikipedia contributors. 'Estrone.' Wikipedia, The Free Encyclopedia. Wikipedia, The Free Encyclopedia, 20 Apr. 2024. Web. 24 Apr. 2024.

- [3] MacIndoe, J. H. 'The specific binding of estradiol and estrone and the subsequent distribution of estrogen-receptor complexes within MCF-7 human breast cancer cells.' The Journal of Steroid Biochemistry, vol. 13, no. 3, 1980, pp. 271-8.

Purity

Physical Description

Solid white powder.

Color/Form

Monoclinic orthorhombic crystals (alpha-form)

Crystals from acetone

Exists in three crystalline phases, one monoclinic, the other two orthorhombic

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

3.13 (LogP)

log Kow = 3.13

3.13

Odor

Decomposition

Appearance

Melting Point

260.2 °C

Crystals from acetone; mp: 251-254 °C /dl-Estrone/

MP: 134-135 °C /Estrone propionate/

258 - 260 °C

489.2 °F

Storage

UNII

X9XKA379T9

GHS Hazard Statements

H302 (21.21%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (20.45%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (20.45%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H350 (40.91%): May cause cancer [Danger Carcinogenicity];

H351 (56.06%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (78.79%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (20.45%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (35.61%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H412 (19.7%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Esterified Estrogens and Methyltestosterone Tablets H.S. and Esterified Estrogens and Methyltestosterone Tablets D.S. are indicated in the: Treatment of moderate to severe vasomotor symptoms associated with the menopause in those patients not improved by estrogens alone. (There is no evidence that estrogens are effective for nervous symptoms or depression without associated vasomotor symptoms, and they should not be used to treat such conditions.) /Included in US product label/

/Estrone is indicated as/ Hormone replacement therapy (HRT) for estrogen deficiency symptoms in peri- and post-menopausal women. Prevention of osteoporosis in post-menopausal women at high risk of future fractures who are intolerant of, or contraindicated for, other medicinal products approved for the prevention of osteoporosis.

Esterified estrogens /is indicated/ for replacement in female hypogonadism...

For more Therapeutic Uses (Complete) data for ESTRONE (9 total), please visit the HSDB record page.

Pharmacology

Therapeutic Estrone is the synthetic form of a naturally occurring estrogen estrone. Estrone diffuses through the cell membrane and binds to and subsequently activates the nuclear estrogen receptor found in the reproductive tract, breast, pituitary, hypothalamus, liver, and bone. The activated hormone-receptor complex gets translocated to the nucleus where it binds to the estrogen response element on the DNA and promotes the transcription of target genes involved in the functioning of the female reproductive system and secondary sex characteristics. Estrone increases the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins, as well as suppresses the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary.

MeSH Pharmacological Classification

ATC Code

G03 - Sex hormones and modulators of the genital system

G03C - Estrogens

G03CA - Natural and semisynthetic estrogens, plain

G03CA07 - Estrone

G - Genito urinary system and sex hormones

G03 - Sex hormones and modulators of the genital system

G03C - Estrogens

G03CC - Estrogens, combinations with other drugs

G03CC04 - Estrone

Mechanism of Action

Endogenous estrogens are largely responsible for the development and maintenance of the female reproductive system and secondary sexual characteristics. Although circulating estrogens exist in a dynamic equilibrium of metabolic interconversions, estradiol is the principal intracellular human estrogen and is substantially more potent than its metabolites, estrone and estriol at the receptor level. ... Estrogens act through binding to nuclear receptors in estrogen-responsive tissues. To date, two estrogen receptors have been identified. These vary in proportion from tissue to tissue. Circulating estrogens modulate the pituitary secretion of the gonadotropins, luteinizing hormone (LH) and follicle stimulating hormone (FSH), through a negative feedback mechanism. Estrogens act to reduce the elevated levels of these hormones seen in postmenopausal women.

Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/

Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/

Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/

For more Mechanism of Action (Complete) data for ESTRONE (7 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Estrogen like receptors

Estrogen receptor

NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

53-16-7

Absorption Distribution and Excretion

The natural estrogens are generally quickly and well absorbed from the gastrointestinal tract, there being little difference between estrone, estradiol and estriol. Estrogens are inactivated in the liver. A proportion of absorbed estrogen is excreted in the bile and then reabsorbed from the intestine.

The distribution of exogenous estrogens is similar to that of endogenous estrogens. Estrogens are widely distributed in the body and are generally found in higher concentrations in the sex hormone target organs. Estrogens circulate in the blood largely bound to sex hormone binding globulin (SHBG) and albumin.

Following administration of Hormonin, physiological estrogen concentrations are achieved at different rates. The maximum plasma levels and the time to reach the peak in the plasma level varied between subjects and was; estrone 750-2116 pmol/litre, 0.5-6.0 hours; estradiol 246-813 pmol/litre, 1-8 hours; estriol 173-241 pmol/litre, 5-12 hours. Following steady state conditions after cessation of Hormonin therapy, estrogen levels remained in the pre-menopausal range for approximately 48 hours.

Estrogens are available for oral, parenteral, transdermal, or topical administration ... absorption is generally good with the appropriate preparation. /Estrogens/

For more Absorption, Distribution and Excretion (Complete) data for ESTRONE (11 total), please visit the HSDB record page.

Metabolism Metabolites

Exogenous estrogens are metabolized in the same manner as endogenous estrogens. Circulating estrogens exist in a dynamic equilibrium of metabolic interconversions. These transformations take place mainly in the liver. Estradiol is converted reversibly to estrone, and both can be converted to estriol, which is the major urinary metabolite. Estrogens also undergo enterohepatic recirculation via sulfate and glucuronide conjugation in the liver, biliary secretion of conjugates into the intestine, and hydrolysis in the gut followed by reabsorption. In postmenopausal women, a significant proportion of the circulating estrogens exist as sulfate conjugates, especially estrone sulfate, which serves as a circulating reservoir for the formation of more active estrogens.

In the liver estradiol is readily oxidised to estrone and both estradiol and estrone are converted by hydration to estriol. Metabolites of estrogens are mainly excreted in the urine as conjugates of glucuronic and sulphuric acid.

The 17beta-hydroxy steroid dehydrogenase transforms estrone to estradiol reversibly. This enzyme occurred in all tissues of all species examined and is linked to either the cytosolic or microsomal subcellular compartment. In human liver, a NAD-linked 17beta-hydroxy steroid 3-hydrogenase occurs in cytosol and in microsomes, and a further NADP-linked enzyme has been found in cytosol. Hence, estrone and estradiol are largely biologically equivalent; they are also metabolized via the same pathways.

The steroidal estrogens are metabolized principally in the liver, although the kidneys, gonads, and muscle tissues may be involved to some extent. The steroids and their metabolites are conjugated at the hydroxyl group of the C 3 position with sulfuric or glucuronic acid; these conjugates may undergo further metabolic change. Conjugation increases water solubility and facilitates excretion in urine. Large amounts of free estrogens are also distributed into the bile, reabsorbed from the GI tract, and recirculated through the liver where further degradation occurs. /Estrogen General Statement/

For more Metabolism/Metabolites (Complete) data for ESTRONE (13 total), please visit the HSDB record page.

Estrone has known human metabolites that include (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid.

Hepatic. Half Life: 19 hours

Associated Chemicals

Wikipedia

Drug Warnings

CARDIOVASCULAR AND OTHER RISKS: Estrogens with or without progestins should not be used for the prevention of cardiovascular disease or dementia. The estrogen alone substudy of the Women's Health Initiative (WHI) reported increased risks of stroke and deep vein thrombosis (DVT) in postmenopausal women (50 to 79 years of age) during 6.8 years and 7.1 years, respectively, of treatment with oral conjugated estrogens (CE 0.625 mg) alone per day, relative to placebo.

The Women's Health Initiative Memory Study (WHIMS), a substudy of WHI, reported increased risk of developing probable dementia in postmenopausal women 65 years of age or older during 4 years of treatment with oral conjugated estrogens plus medroxyprogesterone acetate relative to placebo. It is unknown whether this finding applies to younger postmenopausal women or to women taking estrogen alone therapy. Other doses of oral conjugated estrogens with medroxyprogesterone acetate, and other combinations and dosage forms of estrogens and progestins were not studied in the WHI clinical trials and, in the absence of comparable data, these risks should be assumed to be similar. Because of these risks, estrogens with or without progestins should be prescribed at the lowest effective doses and for the shortest duration consistent with treatment goals and risks for the individual woman.

Other doses of oral conjugated estrogens with medroxyprogesterone acetate, and other combinations and dosage forms of estrogens and progestins were not studied in the WHI clinical trials and, in the absence of comparable data, these risks should be assumed to be similar. Because of these risks, estrogens with or without progestins should be prescribed at the lowest effective doses and for the shortest duration consistent with treatment goals and risks for the individual woman.

For more Drug Warnings (Complete) data for ESTRONE (45 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Pharmaceuticals

Methods of Manufacturing

Isolated from pregnant human urine, synthesis from ergosterol.

Occurs in pregnancy urine on women and mares, in follicular liquor of many animals, in human placenta, in urine of bulls and stallions, in palm-kernel oil. Isoln: Butenandt, Naturwiss. 17, 879 (1929); Doisy et al., Am. J. Physiol. 90, 329 (1929).

Also isolated from moghat roots (Glossostemon Bruguieri) and date palm pollen grains (Phoenix Dactylifera): Amin et al., Phytochemistry 8, 295 (1969).

Estrone is synthesized from androstenolone, which is first hydrogenated with palladium charcoal to give epiandro sterone...

General Manufacturing Information

... Estrogenic activity of 0.1 ug of crystalline estrone constitutes the international unit of estrogenic activity.

Aqueous mixture of water-insoluble estrone and water-soluble potassium salt of the sulfate ester ... Claimed ... more prompt effect than insoluble estrone suspensions. Potency of most oral mixtures is expressed in terms of their estrone sodium sulfate content.

U.S. pats. 1,967,350, 1,967,351 (1934 both to St. Louis University); Fr. pat. 1,305,992 (1962 to Roussel-Uclaf)

Analytic Laboratory Methods

STEROLS WERE IDENTIFIED IN DATE PALM POLLEN OF PHOENIX DACTYLLIFERA. ESTERONE WAS IDENTIFIED BY TLC.

Determination of estrone by using liquid chromatography equipped with a 280 nm detector. The flow rate is about 1 ml/min.

Sample matrix: Aqueous suspensions. Sample preparation: Dissolve (acetone); filter; derivative (dansyl). Assay procedure: Fluorimetry at 502 nm. Limit of detection: 0.5 ug/ml. /From table/

For more Analytic Laboratory Methods (Complete) data for ESTRONE (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

As estrogens (total, in pregnancy) test system is a device intended to measure total estrogens in plasma, serum, and urine during pregnancy. The device primarily measures estrone plus estradiol. Measurements of total estrogens are used to aid in the diagnosis and treatment of fetoplacental distress in certain cases of high-risk pregnancy.

As estrogens (total, nonpregnancy) test system is a device intended to measure the level of estrogens (total estrone, estradiol, and estriol) in plasma, serum, and urine of males and nonpregnant females. Measurement of estrogens (total, nonpregnancy) is used in the diagnosis and treatment of numerous disorders, including infertility, amenorrhea (absence of menses) differentiation of primary and secondary ovarian malfunction, estrogen secreting testicular and ovarian tumors, and precocious puberty in females.

Sample matrix: Serum. Sample preparation: Extract. Assay procedure: TLC. Limit detection: 20 ng. /From table/

For more Clinical Laboratory Methods (Complete) data for ESTRONE (7 total), please visit the HSDB record page.

Storage Conditions

Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

Estrogens may interfere with the effects of bromocriptine; dosage adjustment may be necessary. /Estrogens/

Concurrent use with estrogens may increase calcium absorption and exacerbate nephrolithiasis in susceptible individuals; this can be used to therapeutic advantage to increase bone mass. /Estrogens/

Concurrent use /of glucocorticoid corticosteroids/ with estrogens may alter the metabolism and protein binding of the glucocorticoids, leading to decreased clearance, increased elimination half-life, and increased therapeutic and toxic effects of the glucocorticoids; glucocorticoid dosage adjustment may be required during and following concurrent use. /Estrogens/

For more Interactions (Complete) data for ESTRONE (14 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Explore Compound Types